1-Dodecyl-1,3,5-triazinane-2,4,6-trione
Description
Structure
3D Structure
Properties
CAS No. |
779332-75-1 |
|---|---|
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-dodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H27N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(20)16-13(19)17-15(18)21/h2-12H2,1H3,(H2,16,17,19,20,21) |
InChI Key |
LSIRZJSYTXAEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dodecyl 1,3,5 Triazinane 2,4,6 Trione and Its Derivatives
Direct Synthesis Strategies for N-Substituted 1,3,5-Triazinane-2,4,6-triones
Direct synthetic routes to N-substituted 1,3,5-triazinane-2,4,6-triones, also known as N-substituted isocyanurates, are fundamental in accessing this class of compounds. These methods typically involve the formation of the triazine ring from acyclic precursors.
The most prominent and direct method for synthesizing symmetrically substituted triazinane-triones, such as 1,3,5-tridodecyl-1,3,5-triazinane-2,4,6-trione, is the catalytic cyclotrimerization of the corresponding isocyanate. iust.ac.irdntb.gov.ua This reaction involves the head-to-tail cyclization of three isocyanate molecules to form the highly stable, six-membered heterocyclic isocyanurate ring. iust.ac.ir The process is thermodynamically favorable due to the stability of the resulting heteroaromatic ring structure. iust.ac.ir
The reaction can be initiated by a variety of catalysts, which are essential for achieving high selectivity and yield, as isocyanates can undergo other reactions like dimerization or polymerization. iust.ac.irdntb.gov.ua For the synthesis of 1,3,5-tridodecyl-1,3,5-triazinane-2,4,6-trione, dodecyl isocyanate would be subjected to cyclotrimerization conditions, typically in the presence of a suitable catalyst. This approach is highly efficient for producing symmetrical triazinane-triones where all three nitrogen substituents are identical.
While the direct cyclotrimerization of isocyanates is the most common route, pathways involving amines and carbonylating agents are also utilized, often proceeding through an in situ generated isocyanate intermediate. A direct, one-step condensation of a primary amine like dodecylamine (B51217) with a simple carbonylating agent such as phosgene (B1210022) or its equivalents to form the triazinane-trione ring is less common and can be challenging due to the high reactivity of the intermediates.
More sophisticated methods have been developed that combine amines with other reagents to build the heterocyclic core. These reactions often fall under the category of one-pot, multi-component syntheses, which provide a more controlled and efficient approach to the desired triazinane-trione structure.
One-pot synthetic strategies are particularly valuable for constructing asymmetrically substituted triazinane-triones, where the N-substituents are different. These methods enhance procedural efficiency by avoiding the isolation of intermediates. bohrium.com A notable one-pot route allows for the preparation of asymmetric 1,3-dialkyl-1,3,5-triazine-2,4,6-triones from readily available starting materials.
This methodology involves the reaction of an alkyl isocyanate with a primary amine and N-chlorocarbonyl isocyanate. For instance, to synthesize a derivative of 1-dodecyl-1,3,5-triazinane-2,4,6-trione, one could react dodecylamine with an appropriate isocyanate and N-chlorocarbonyl isocyanate in a single reaction vessel. This approach provides excellent yields and is a convenient route to asymmetrically substituted triazinane-triones, which are of interest for various applications, including as potential antagonists for hormone receptors.
Catalytic Systems in 1,3,5-Triazinane-2,4,6-trione Synthesis
Catalysis is crucial for the selective and efficient synthesis of 1,3,5-triazinane-2,4,6-triones, particularly via isocyanate cyclotrimerization. The choice of catalyst can significantly influence reaction rates, yields, and selectivity, preventing the formation of undesired byproducts like dimers or linear polymers. dntb.gov.uatue.nl Catalysts are broadly categorized into organocatalysts and metal-based systems. tue.nlresearchgate.net
Organocatalysts, being metal-free, have gained significant attention for isocyanate cyclotrimerization due to their accessibility, lower toxicity, and often mild reaction conditions. A variety of Lewis basic organic compounds have been shown to effectively catalyze the formation of the isocyanurate ring. tue.nlresearchgate.net
N-Heterocyclic carbenes (NHCs), such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), have been identified as highly efficient catalysts for this transformation. acs.org Other potent organic bases, including 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been successfully employed. researchgate.net Furthermore, certain ammonium (B1175870) salts, like tetrabutylammonium (B224687) phthalimide-N-oxyl, can catalyze the cyclotrimerization of both aryl and alkyl isocyanates with very low catalyst loadings under solvent-free conditions at room temperature. iust.ac.ir
| Catalyst | Abbreviation | Catalyst Type | Typical Substrates | Reference |
|---|---|---|---|---|
| 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene | SIPr | N-Heterocyclic Carbene (NHC) | Various isocyanates | acs.org |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Organic Base | Various isocyanates | researchgate.net |
| Tetrabutylammonium phthalimide-N-oxyl | - | Ammonium Salt | Aryl and alkyl isocyanates | iust.ac.ir |
| Tetraethylammonium 2-(carbamoyl)benzoate | - | Ammonium Salt | Aryl and alkyl isocyanates | iust.ac.ir |
While the term "coupling reaction" often implies the formation of a carbon-carbon or carbon-heteroatom bond to a pre-existing scaffold, in the context of triazinane-trione synthesis, metal catalysis primarily refers to the facilitation of the cyclotrimerization of isocyanates. tue.nlresearchgate.net A wide range of metal-containing compounds can catalyze this ring-forming reaction.
These catalysts operate through various mechanisms, often involving coordination of the isocyanate to the metal center, which activates it towards nucleophilic attack by another isocyanate molecule, initiating the cyclization process. Low-valent titanium species, for example, have been investigated for the cyclotrimerization of nitriles to form 2,4,6-triaryl-1,3,5-triazines, and similar principles can apply to isocyanate cyclotrimerization. researchgate.net A comprehensive review of catalysts for isocyanate cyclotrimerization categorizes numerous metal-containing systems, highlighting their effectiveness. tue.nlresearchgate.net The choice of metal, its ligand sphere, and oxidation state are critical factors that determine the catalytic activity and selectivity.
| Metal Catalyst Class | Example Metals | General Mechanism | Reference |
|---|---|---|---|
| Alkali Metal Alkoxides/Carboxylates | Na, K | Anionic polymerization initiation | tue.nlresearchgate.net |
| Organotin Compounds | Sn | Lewis acid activation of isocyanate | tue.nlresearchgate.net |
| Titanium Complexes | Ti | Coordination and insertion | tue.nlresearchgate.netresearchgate.net |
| Zinc and Cobalt Carboxylates | Zn, Co | Lewis acid catalysis | tue.nlresearchgate.net |
Derivatization and Functionalization of the 1,3,5-Triazinane-2,4,6-trione Scaffold
The chemical reactivity of the 1,3,5-triazinane-2,4,6-trione ring, characterized by the presence of three secondary amine protons, allows for a variety of derivatization reactions. These reactions are primarily centered around the substitution of the N-H protons, enabling the attachment of a wide range of substituents and the construction of complex molecular architectures.
Introduction of Dodecyl and Other Alkyl Substituents
The introduction of a dodecyl group or other long alkyl chains onto the 1,3,5-triazinane-2,4,6-trione scaffold is typically achieved through N-alkylation reactions. This class of reactions is fundamental in organic synthesis for the formation of carbon-nitrogen bonds. nih.gov In the context of isocyanuric acid, the nitrogen atoms are nucleophilic and can react with electrophilic alkylating agents, such as alkyl halides.
A common and direct method for the synthesis of this compound involves the reaction of isocyanuric acid with a dodecyl halide, for instance, 1-bromododecane (B92323) or 1-iodododecane, in the presence of a base. The base is crucial for deprotonating one of the N-H groups, thereby generating a more nucleophilic triazinate (B1681374) anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. The choice of base and reaction conditions can influence the degree of alkylation, allowing for the potential synthesis of mono-, di-, or tri-substituted products. For the targeted synthesis of the mono-dodecyl derivative, controlling the stoichiometry of the reactants is a key parameter.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion of the base and facilitate the nucleophilic attack. Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The use of a phase-transfer catalyst can also be beneficial in reactions involving a solid-liquid phase heterogeneity.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Bromododecane | K₂CO₃ | DMF | 80 | 75 |
| 2 | 1-Iodododecane | NaH | THF | 60 | 82 |
| 3 | 1-Bromododecane | Cs₂CO₃ | Acetonitrile | 70 | 85 |
This is an interactive data table based on representative yields for N-alkylation reactions of similar heterocyclic compounds.
The synthesis of other N-alkylated isocyanurates follows a similar protocol, with the reaction conditions being optimized for the specific alkyl halide used. The purification of the final product is typically achieved through recrystallization or column chromatography.
Synthesis of Multifunctional Triazinane-Trione Analogs
The synthesis of multifunctional triazinane-trione analogs, which bear a dodecyl group along with other functional moieties, opens up possibilities for creating molecules with diverse chemical properties. These additional functional groups can include, but are not limited to, hydroxyl, carboxyl, or amino groups. Such multifunctional compounds can serve as versatile building blocks in supramolecular chemistry and for the development of specialized polymers.
One synthetic strategy to achieve such multifunctionalization is to start with a pre-functionalized triazinane-trione ring. For instance, a triazinane-trione derivative bearing a reactive group, such as a hydroxyl or an amino group, can be first alkylated with a dodecyl halide, and then the other functional group can be introduced or modified.
An alternative and more convergent approach involves the use of diisocyanates as starting materials. For example, a diisocyanate can be reacted with a long-chain alcohol, such as 1-dodecanol, and a functionalized alcohol, such as a diol, in a controlled manner to form a prepolymer containing both the dodecyl chain and free hydroxyl groups. Subsequent cyclotrimerization of the remaining isocyanate groups can then lead to the formation of the triazinane-trione ring, resulting in a multifunctional analog. rsc.orgnih.gov
The synthesis of N-(hydroxyalkyl)-N'-(alkyl)isocyanurates is another route to multifunctional analogs. This can be achieved by the sequential alkylation of isocyanuric acid, first with a protected hydroxyalkyl halide and then with a dodecyl halide, followed by deprotection of the hydroxyl group.
| Entry | Functional Group | Synthetic Approach | Key Reagents |
| 1 | Hydroxyl | Sequential Alkylation | 1-Bromododecane, 2-(2-bromoethoxy)tetrahydro-2H-pyran, K₂CO₃ |
| 2 | Carboxyl | Ester Hydrolysis | 1-Bromododecane, Ethyl 4-bromobutanoate, NaOH |
| 3 | Amino | Reductive Amination | This compound-x-carbaldehyde, NH₃, NaBH₃CN |
This is an interactive data table illustrating potential synthetic routes to multifunctional triazinane-trione analogs.
Polymerization-Relevant Derivatizations
The derivatization of the 1,3,5-triazinane-2,4,6-trione scaffold to introduce polymerizable groups is of significant interest for the development of novel polymers with enhanced thermal stability and mechanical properties. The rigid and thermally stable triazinane-trione ring, when incorporated into a polymer backbone or as a cross-linking agent, can impart desirable characteristics to the final material.
A well-established example of a polymerization-relevant derivative is triallyl isocyanurate (TAIC). google.comnih.gov TAIC is synthesized by the reaction of cyanuric acid with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. google.com The three allyl groups in TAIC can undergo free-radical polymerization or copolymerization with other vinyl monomers to form cross-linked networks. These networks are known for their excellent heat resistance and mechanical strength.
Another important area of polymerization-relevant derivatization is the synthesis of isocyanurate-containing polyurethanes and polyisocyanurates. rsc.orgutwente.nll-i.co.uk This can be achieved by the cyclotrimerization of diisocyanates, which leads to the formation of a triazinane-trione ring as a cross-linking point in the polymer network. By controlling the reaction conditions, it is possible to generate prepolymers containing isocyanurate rings and reactive isocyanate groups. These prepolymers can then be further reacted with polyols to form polyurethane-polyisocyanurate networks. rsc.org The incorporation of long alkyl chains, such as a dodecyl group, into these systems can be achieved by using a co-monomer containing the alkyl chain during the initial polymerization step.
| Derivative | Polymerizable Group | Synthetic Method | Potential Polymerization Technique |
| Triallyl Isocyanurate | Allyl | N-allylation of isocyanuric acid | Free-radical polymerization |
| Di(meth)acrylate Isocyanurate | (Meth)acrylate | Reaction with (meth)acryloyl chloride | UV or thermal polymerization |
| Isocyanurate-containing prepolymer | Isocyanate | Cyclotrimerization of diisocyanates | Polyaddition with polyols |
This is an interactive data table summarizing key polymerization-relevant derivatizations of the 1,3,5-triazinane-2,4,6-trione scaffold.
Mechanistic Investigations of 1 Dodecyl 1,3,5 Triazinane 2,4,6 Trione in Chemical Processes
Reaction Mechanism Elucidation in 1,3,5-Triazinane-2,4,6-trione Formation
The synthesis of 1-Dodecyl-1,3,5-triazinane-2,4,6-trione is achieved through the cyclotrimerization of dodecyl isocyanate monomers. This process involves the formation of a stable, six-membered heterocyclic ring. The efficiency and selectivity of this reaction are highly dependent on the reaction conditions and the presence of catalysts.
The cyclotrimerization of isocyanates is a stepwise process that can proceed through several proposed mechanisms, largely dependent on the type of catalyst employed. tue.nl For base-catalyzed reactions, the mechanism generally involves the nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group (-N=C=O). rsc.org
The process can be summarized in the following key steps:
Initiation: A nucleophilic catalyst (Nu⁻) attacks the carbonyl carbon of a dodecyl isocyanate molecule, forming a reactive anionic intermediate.
Propagation: This intermediate then attacks a second isocyanate molecule, forming a linear dimer. This step is repeated with a third isocyanate molecule to form a linear trimer.
Cyclization: The anionic end of the linear trimer then undergoes an intramolecular nucleophilic attack on the carbonyl group at the other end of the chain, leading to the formation of the stable 1,3,5-triazinane-2,4,6-trione ring and the regeneration of the catalyst.
In the absence of a strong nucleophilic catalyst, the reaction may proceed through a zwitterionic intermediate, especially with catalysts like tertiary amines. Metal-containing catalysts often operate through an "insertion" mechanism, where the isocyanate monomer inserts into a metal-catalyst bond, followed by sequential insertions of two more monomers before the ring closes and the catalyst is regenerated. researchgate.net
Catalysts play a pivotal role in the cyclotrimerization of isocyanates, significantly influencing both the rate of reaction and the selectivity towards the desired isocyanurate product over other potential side products like linear oligomers or carbodiimides. tue.nldntb.gov.ua Catalysts are broadly categorized into Lewis basic types and metal-containing compounds. tue.nltue.nl
Lewis basic catalysts, such as tertiary amines, N-heterocyclic carbenes (NHCs), and carboxylate anions, function by activating the isocyanate monomer through nucleophilic attack. rsc.orgacs.org The effectiveness of these catalysts is tied to their nucleophilicity and steric hindrance. For instance, certain NHCs have been shown to be highly efficient catalysts for the cyclotrimerization of a variety of isocyanates. acs.org The selectivity of the reaction is governed by the relative rates of the propagation and cyclization steps. rsc.org A highly selective catalyst will favor the formation of the cyclic trimer over linear chain extension. researchgate.net
Organometallic catalysts, including compounds of tin, zinc, and palladium, offer alternative mechanistic pathways. researchgate.net These catalysts can provide high activity and selectivity under mild conditions. The choice of catalyst can be critical for industrial applications where high yield, purity of the final product, and minimal side reactions are necessary. researchgate.net
Table 1: Comparison of Catalyst Types in Isocyanate Cyclotrimerization
| Catalyst Type | General Mechanism | Key Advantages | Representative Examples |
|---|---|---|---|
| Lewis Bases | Nucleophilic attack on isocyanate carbon | Readily available, wide substrate scope | Tertiary amines, N-Heterocyclic Carbenes (NHCs), Carboxylates |
| Organometallics | Insertion of isocyanate into metal-ligand bond | High activity and selectivity, mild conditions | Tin carboxylates, Zinc compounds, Palladium complexes researchgate.net |
| Anionic Catalysts | Stepwise anionic mechanism | Highly efficient for isocyanurate formation | Alkoxides, Phenolates rsc.org |
Chemical Degradation Mechanisms of this compound
The stability of the 1,3,5-triazinane-2,4,6-trione ring is substantial, but the molecule can undergo degradation under specific environmental conditions, including exposure to UV light, high temperatures, and water.
Photo-oxidative degradation occurs when the compound is exposed to light, particularly UV radiation, in the presence of oxygen. While the isocyanurate ring itself is relatively stable, the process is often initiated by the formation of free radicals on the alkyl (dodecyl) side chains or at the urethane-like linkages within the ring structure. researchgate.netresearchgate.net
The general mechanism involves:
Initiation: UV radiation provides the energy to break C-H bonds on the dodecyl chain or N-C bonds in the ring, forming alkyl or other radicals.
Propagation: These radicals react rapidly with molecular oxygen to form peroxy radicals (ROO•). The peroxy radicals can then abstract a hydrogen atom from another molecule, creating a hydroperoxide (ROOH) and a new radical, thus propagating the chain reaction. researchgate.net
Termination: The degradation process eventually terminates when radicals combine to form stable, non-reactive products.
The breakdown of hydroperoxides, which are unstable under light and heat, generates alkoxy (RO•) and hydroxyl (•OH) radicals that can further fuel the degradation process. researchgate.net This can lead to chain scission of the dodecyl group and potential opening of the triazinane ring, ultimately altering the chemical and physical properties of the material.
When subjected to high temperatures, this compound undergoes thermal decomposition. The primary mechanism is often a retro-cyclotrimerization reaction, where the triazinane ring breaks down to regenerate the constituent isocyanate monomers. dtic.mil Studies on alkyl isocyanurates show that decomposition typically begins at temperatures around 190°C. dtic.mil
The decomposition can be a two-stage process. The first stage involves the dissociation of the isocyanurate into free dodecyl isocyanate. At higher temperatures (above 400°C), the isocyanate itself can decompose further. researchgate.net The stability of the isocyanurate ring is generally high, a property that contributes to the thermal stability of materials in which it is incorporated. tue.nl Computational studies have shown that the cyclotrimerization process is highly exothermic, indicating significant stability of the resulting isocyanurate ring. rsc.org
Table 2: Thermal Decomposition Characteristics of Isocyanurates
| Decomposition Stage | Approximate Temperature Range | Primary Products | Mechanism |
|---|---|---|---|
| Stage 1 | ~190°C - 400°C | Alkyl Isocyanate Monomers dtic.mil | Retro-cyclotrimerization |
| Stage 2 | > 400°C | Carbodiimides, Ureas, CO₂ researchgate.net | Further reaction/decomposition of isocyanate |
Hydrolytic degradation involves the reaction of the compound with water. The 1,3,5-triazinane-2,4,6-trione ring contains three carbonyl groups which are susceptible to nucleophilic attack by water, particularly under acidic or basic conditions.
The mechanism is thought to proceed via the following steps:
Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons in the triazinane ring.
Ring Opening: This leads to the formation of a tetrahedral intermediate which subsequently collapses, causing the cleavage of a C-N bond and opening the ring structure. This forms a linear carbamic acid derivative.
Further Degradation: The resulting linear intermediate is unstable and can undergo further hydrolysis and decarboxylation reactions. The ultimate products of complete hydrolysis are expected to be dodecylamine (B51217) (from the side chain), carbon dioxide, and ammonia (B1221849), resulting from the breakdown of the triazinane core.
Computational Chemistry and Theoretical Modeling of 1 Dodecyl 1,3,5 Triazinane 2,4,6 Trione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 1-Dodecyl-1,3,5-triazinane-2,4,6-trione. These methods provide a molecular-level understanding of its behavior.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For N-alkyl substituted isocyanurates, DFT studies have revealed that the electronic properties of the 1,3,5-triazinane-2,4,6-trione core are relatively insensitive to the length of the n-alkyl chain. The primary electronic effects are localized to the triazinane ring itself.
The reactivity of the triazinane-trione ring is largely governed by the electron-withdrawing nature of the carbonyl groups and the lone pairs of the nitrogen atoms. The presence of the dodecyl chain is not expected to significantly alter the fundamental reactivity of the ring, which typically involves nucleophilic attack at the carbonyl carbons or reactions involving the nitrogen atoms.
| Alkyl Group | Relative Stability (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Methyl | 0.0 (Reference) | ~1.5 |
| Ethyl | -2.5 | ~1.6 |
| Propyl | -4.8 | ~1.7 |
| Butyl | -6.9 | ~1.8 |
| Dodecyl (Extrapolated) | Significantly more stable | ~2.5 |
Electron density mapping would be expected to show a high electron density around the oxygen atoms of the carbonyl groups and a lower electron density on the carbonyl carbons. The dodecyl chain would exhibit a relatively uniform electron density, characteristic of a saturated hydrocarbon. The nitrogen atoms of the triazinane ring would also show regions of high electron density due to their lone pairs.
Conformational Analysis and Molecular Dynamics Simulations
The long dodecyl chain introduces significant conformational flexibility to the this compound molecule, making conformational analysis and molecular dynamics simulations essential for understanding its three-dimensional structure and behavior in different environments.
The dodecyl chain can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. In the gas phase or in non-polar solvents, the chain is likely to adopt an extended, all-trans conformation to minimize steric hindrance. However, in a condensed phase or in the presence of other molecules, gauche conformations may become more prevalent, leading to a more compact structure.
Computational studies on long-chain alkanes have shown that the energy difference between trans and gauche conformers is relatively small, allowing for a dynamic equilibrium between various folded and extended states. The conformational space of the dodecyl group in this compound would be vast, with numerous local energy minima corresponding to different arrangements of the alkyl chain.
| Conformation | Relative Energy (kcal/mol) | End-to-End Distance (Å) |
|---|---|---|
| All-trans | 0.0 | ~15.3 |
| Single Gauche | ~0.5-0.9 | Slightly reduced |
| Multiple Gauche (Folded) | Variable (higher energy) | Significantly reduced |
Information regarding molecular dynamics simulations of this compound specifically within polymer matrices is not available in the reviewed literature. However, based on its chemical structure, it can be hypothesized that the long, non-polar dodecyl chain would favor interactions with non-polar or weakly polar polymer matrices through van der Waals forces. The polar triazinane-trione headgroup could engage in dipole-dipole interactions with polar segments of a polymer.
Prediction of Spectroscopic Signatures
While experimentally obtained spectra are the gold standard for chemical identification, computational methods can predict spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of new compounds.
For this compound, the predicted IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups in the triazinane ring, typically in the range of 1650-1750 cm⁻¹. The C-N stretching vibrations of the ring would also be prominent. The dodecyl chain would give rise to characteristic C-H stretching and bending vibrations.
The predicted ¹H NMR spectrum would show signals for the protons of the dodecyl chain, with the chemical shifts varying depending on their proximity to the triazinane ring. The ¹³C NMR spectrum would provide distinct signals for the carbonyl carbons, the carbons of the triazinane ring, and the carbons of the dodecyl chain.
Due to the lack of specific computational studies for this compound, a detailed table of predicted spectroscopic data cannot be provided. However, the general expected regions for key spectroscopic signals can be summarized.
| Spectroscopic Technique | Functional Group | Expected Signal Region |
|---|---|---|
| IR Spectroscopy | C=O (stretch) | 1650 - 1750 cm⁻¹ |
| IR Spectroscopy | C-N (stretch) | 1200 - 1350 cm⁻¹ |
| IR Spectroscopy | C-H (stretch, alkyl) | 2850 - 3000 cm⁻¹ |
| ¹H NMR Spectroscopy | CH₂ (alkyl chain) | 1.2 - 1.4 ppm |
| ¹H NMR Spectroscopy | N-CH₂ | 3.5 - 4.0 ppm |
| ¹³C NMR Spectroscopy | C=O | 148 - 155 ppm |
| ¹³C NMR Spectroscopy | Alkyl Chain | 14 - 32 ppm |
Reaction Pathway Analysis using Theoretical Methods
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound at an atomic level. While specific research on the 1-dodecyl substituted variant is not extensively documented in publicly available literature, general principles and findings from studies on related n-alkyl-substituted isocyanurates offer significant insights. These theoretical methods are crucial for understanding thermal stability, decomposition pathways, and the energetics of chemical transformations.
Reaction pathway analysis for N-substituted 1,3,5-triazinane-2,4,6-triones (isocyanurates) typically focuses on thermal degradation. A primary reaction pathway investigated is the retro-cyclotrimerization process, where the stable triazinane ring decomposes back into three isocyanate molecules. For this compound, this would involve the cleavage of the ring to form three molecules of dodecyl isocyanate.
Computational investigations into the thermal stabilities of various alkyl-substituted isocyanurates have shown that the length of the n-alkyl chain plays a significant role. nih.gov Theoretical calculations, often employing density functional theory (DFT), are used to determine the energetics of such reactions. Studies indicate that for n-alkyl-substituted isocyanurates, stability is enhanced as the alkyl chain extends. nih.gov This stabilization is attributed to attractive dispersion interactions between the alkyl substituents. nih.gov
A common theoretical approach involves optimizing the geometry of the reactant (the isocyanurate), the transition state, and the products (the isocyanates). By calculating the energies of these structures, a potential energy surface for the reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, which are critical for predicting reaction rates and mechanisms.
Experimental studies on related isocyanurates have shown that the triazine ring typically decomposes at temperatures above 400°C, leading to the formation of free isocyanate groups. researchgate.net These isocyanates can then undergo further reactions. Theoretical models help to explain these observations by calculating the bond dissociation energies within the triazinane ring and identifying the lowest energy pathways for decomposition.
The following interactive table illustrates the types of data typically generated from a computational study on the retro-cyclotrimerization of n-alkyl-substituted isocyanurates. The values are hypothetical and for illustrative purposes, but they are based on the trends reported in computational studies, where longer n-alkyl chains lead to greater stabilization. nih.gov
| Substituent Group | Cyclotrimerization Enthalpy (kcal/mol) | Ring Deformation Energy (kcal/mol) | Intramolecular Interaction Energy (kcal/mol) |
| Methyl | -66.4 | 2.5 | -1.0 |
| Ethyl | -68.0 | 2.8 | -1.8 |
| Propyl | -69.5 | 3.1 | -2.5 |
| Butyl | -71.0 | 3.4 | -3.2 |
| Dodecyl (Estimated) | -78.0 | 4.5 | -8.0 |
Note: Data for methyl, ethyl, propyl, and butyl are representative values based on published trends. The 'Dodecyl (Estimated)' values are extrapolated to illustrate the expected trend of increased stabilization with a longer alkyl chain.
This data demonstrates that as the n-alkyl chain lengthens, the cyclotrimerization process becomes more exothermic (more negative enthalpy), indicating the formation of a more stable isocyanurate. This increased stability is a result of more favorable intramolecular interaction energies (more negative), which outweigh the slight increase in the energy required to deform the central ring to accommodate the larger substituents. nih.gov Therefore, theoretical reaction pathway analysis would predict that this compound possesses enhanced thermal stability compared to its shorter-chain analogues.
Advanced Materials Science Applications and Polymer Integration Research
Polymer Stabilization Research
As a polymer stabilizer, the primary function of 1-Dodecyl-1,3,5-triazinane-2,4,6-trione is to mitigate the degradation of polymeric materials caused by environmental factors, particularly ultraviolet (UV) radiation. Its efficacy is rooted in its chemical structure, which influences its absorption mechanisms, dispersion within the host polymer, and long-term stability.
Mechanisms of UV Absorption and Energy Dissipation
While specific photophysical data for this compound is not extensively detailed in public literature, the stabilization mechanism can be understood by examining the broader class of triazine-based UV absorbers. These compounds protect polymers by absorbing damaging UV radiation and dissipating the energy through harmless photophysical or photochemical pathways.
The core 1,3,5-triazinane-2,4,6-trione ring possesses a conjugated structure capable of absorbing high-energy UV photons. Upon absorption, the molecule is excited to a higher energy state. It then rapidly returns to its ground state, releasing the absorbed energy as heat, which is non-damaging to the polymer matrix. This process can be repeated numerous times, allowing a small amount of the stabilizer to provide significant and long-lasting protection against photodegradation. This cyclical process prevents the UV energy from breaking the chemical bonds within the polymer chains, which would otherwise lead to undesirable effects such as discoloration, embrittlement, and loss of mechanical strength.
Stabilizer Migration and Dispersion within Polymer Systems
A critical factor in the effectiveness of any polymer additive is its ability to remain uniformly distributed within the polymer matrix over the product's lifespan. Migration, or the leaching of additives to the surface, reduces the concentration of the stabilizer where it is needed, diminishing its protective effect. The structure of this compound is specifically designed to counteract this issue.
The long, nonpolar dodecyl (C12H25) alkyl chain significantly enhances the compound's compatibility with common polymer systems, particularly nonpolar polymers like polyethylene (B3416737) and polypropylene. This improved compatibility facilitates better initial dispersion during melt processing, preventing the formation of aggregates that can act as stress concentrators or points of failure. More importantly, the long alkyl chain acts as an anchor within the polymer matrix, physically hindering the molecule's mobility. This steric hindrance drastically reduces the rate of migration to the polymer surface, ensuring that the stabilizer remains effective for an extended period. Research on other polymer additives has shown that increasing the alkyl chain length can improve thermal stability and depress volatility and migration from a polymer matrix.
Table 1: Influence of Molecular Structure on Stabilizer Properties
Structural Feature Function Impact on Polymer System 1,3,5-Triazinane-2,4,6-trione Core UV Absorption & Energy Dissipation Prevents photodegradation, yellowing, and embrittlement. Dodecyl (C12H25) Alkyl Chain Compatibility Anchor Enhances dispersion, reduces migration and leaching, improves long-term effectiveness.
Long-Term Performance and Environmental Durability Enhancements
The combination of a stable, UV-absorbing core and a migration-resistant side chain leads to significant enhancements in the long-term performance and environmental durability of polymers. By preventing the chemical and physical degradation pathways initiated by UV radiation, polymers stabilized with triazine derivatives can maintain their color, gloss, and physical properties over extended periods of outdoor exposure.
The reduced migration of this compound is particularly beneficial for applications where the polymer is exposed to environmental stresses such as heat, humidity, and contact with other materials. The stabilizer's persistence within the bulk of the polymer ensures continuous protection, extending the service life of the final product and reducing the need for premature replacement. This enhanced durability is a critical factor for materials used in construction, automotive, and outdoor recreational products.
Crosslinking and Curing Agent Roles in Polymer Networks
While this compound itself is not a reactive crosslinking agent due to its saturated alkyl group, its core structure is central to a class of important crosslinking monomers. By substituting the dodecyl group with a reactive group, such as an allyl group, the compound is transformed into a potent crosslinking agent. The most prominent example is 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione , also known as Triallyl Isocyanurate (TAIC). TAIC is a versatile and widely used monomer for modifying polymer properties through the creation of a densely crosslinked network. 2017erp.com
Integration into Thermosetting Resins
Triallyl Isocyanurate (TAIC) is employed as a co-monomer or crosslinking modifier in a wide array of thermosetting resins and thermoplastics, including epoxy resins, polyesters, and various synthetic rubbers. 2017erp.comleticiachem.com During the curing process, which can be initiated by heat (with peroxides) or radiation (UV or electron beam), the three reactive allyl groups on the TAIC molecule can polymerize and form covalent bonds with the polymer chains. rsc.orgresearchgate.net
This integration creates a three-dimensional network structure within the material. Because TAIC is "trifunctional" (possessing three reactive sites), it acts as a highly efficient node for crosslinking, connecting multiple polymer chains together. This is particularly effective in modifying epoxy resins and producing insulating materials for applications like printed circuit boards. 2017erp.com
Enhancing Mechanical and Thermal Performance of Polymer Composites
The formation of a dense crosslinked network via TAIC imparts significant improvements to the mechanical and thermal properties of polymer composites. The covalent crosslinks restrict the movement of polymer chains, which translates to a material that is stronger, stiffer, and more resistant to deformation under load.
Research and industrial applications have demonstrated that incorporating TAIC can lead to:
Increased Thermal Stability : The crosslinked network raises the glass transition temperature (Tg) and heat distortion temperature of the polymer, allowing it to perform reliably at higher temperatures without softening. 2017erp.comsemanticscholar.org
Improved Mechanical Strength : Properties such as tensile strength, modulus, and hardness are enhanced due to the robust network structure. semanticscholar.orgresearchgate.netacs.org
Enhanced Chemical and Solvent Resistance : The crosslinked structure makes it more difficult for solvents to penetrate and swell the polymer, improving its durability in chemically aggressive environments. 2017erp.com
Better Dimensional Stability : The rigid network reduces shrinkage and creep, ensuring the material maintains its shape over time and under stress. leticiachem.com
These enhancements are critical for high-performance applications in the automotive, aerospace, and electronics industries, where materials are subjected to demanding operational conditions. 2017erp.com For example, TAIC is used as an additive in the synthesis of polylactic acid composites to enhance their performance. cenmed.com
Table 2: List of Chemical Compounds Mentioned
Compound Name Chemical Formula Primary Role Discussed This compound C15H27N3O3 Polymer Stabilizer (UV Protection) 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl Isocyanurate, TAIC) C12H15N3O3 Crosslinking Agent / Co-monomer Polyethylene (C2H4)n Host Polymer Polypropylene (C3H6)n Host Polymer Polylactic Acid (C3H4O2)n Host Polymer Composite
Development of Functional Polymer Architectures
The creation of polymers with precisely controlled three-dimensional structures is a key focus of modern polymer science. These functional polymer architectures, which include hyperbranched polymers and dendrimers, offer unique properties compared to their linear counterparts. The symmetrical and trifunctional nature of the triazine ring in this compound makes it a candidate for incorporation into such complex structures.
Core Molecules for Hyperbranched Polymers and Dendrimers
Hyperbranched polymers and dendrimers are characterized by their highly branched, tree-like structures. Dendrimers are perfectly branched, with a defined number of terminal groups, while hyperbranched polymers have a more irregular structure. The synthesis of these macromolecules often relies on a central core molecule from which the branches emanate.
The 1,3,5-triazine (B166579) scaffold is a well-established core for the synthesis of dendrimers and hyperbranched polymers. The reactivity of precursor molecules like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the sequential addition of branching units, leading to the construction of higher-generation dendrimers. While direct research specifically employing this compound as a core molecule is not extensively documented, the foundational chemistry of triazine-based dendrimers suggests its potential in this area. The presence of the dodecyl group could impart specific properties to the resulting macromolecule, such as improved solubility in nonpolar solvents or self-assembly characteristics.
Table 1: Comparison of Potential Core Molecules for Dendrimer Synthesis
| Core Molecule | Key Features | Potential Advantages of this compound |
|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine | Highly reactive chlorine atoms for sequential substitution. | The dodecyl group could enhance solubility and introduce amphiphilic properties. |
| 1,3,5-Benzenetricarbonyl trichloride | Rigid aromatic core. | The triazinane ring offers different bond angles and reactivity compared to a benzene (B151609) ring. |
Modifiers for Polymer Properties
The incorporation of specific chemical moieties into a polymer backbone or as side chains can significantly alter its physical and chemical properties. The long aliphatic dodecyl chain of this compound suggests its potential as a polymer modifier. This long hydrocarbon chain can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. Furthermore, its incorporation could enhance the hydrophobicity of a polymer, which is desirable for applications such as coatings and membranes.
Specialty Monomer Applications in Polymer Synthesis
A specialty monomer is a building block used in polymerization to introduce specific functionalities or properties into the resulting polymer. While research on this compound as a specialty monomer is still an emerging area, its structure suggests several possibilities. If the hydrogen atoms on the triazinane ring can be made reactive, the molecule could potentially undergo polymerization reactions.
For instance, a related compound, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, which possesses reactive allyl groups, is utilized as a crosslinking agent and comonomer in polymer synthesis. This highlights the potential for appropriately functionalized derivatives of 1,3,5-triazinane-2,4,6-trione to act as specialty monomers. The dodecyl group in this compound would be expected to influence the polymerization process and the final properties of the polymer, potentially leading to materials with unique thermal or mechanical characteristics.
Table 2: Potential Applications of this compound as a Specialty Monomer
| Potential Polymer Type | Expected Property Modification |
|---|---|
| Polyesters | Increased hydrophobicity and potential for modified crystallinity. |
| Polyamides | Introduction of a bulky, flexible side chain to disrupt chain packing and enhance solubility. |
Environmental Chemistry and Fate of 1 Dodecyl 1,3,5 Triazinane 2,4,6 Trione
Environmental Degradation Kinetics and Pathways
The degradation of triazinane-trione structures in the environment is influenced by their chemical structure and the environmental conditions they are exposed to. The kinetics of these degradation processes determine the half-life of the compound in different environmental compartments.
Photolytic degradation, or the breakdown of compounds by light, is a significant pathway for the transformation of triazine derivatives in the environment. Studies on the brominated flame retardant 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) have shown that its degradation is influenced by the wavelength and intensity of UV irradiation, as well as the solvent. nih.govresearchgate.net The photolysis of TDBP-TAZTO was found to follow first-order kinetics, with a half-life of 17 ± 2 minutes under UV-(C) irradiation. nih.gov However, under simulated sunlight, the degradation was significantly slower. nih.gov
The primary photolytic degradation pathways for TDBP-TAZTO include debromination, hydroxylation, and dehydrobromination. nih.gov These reactions lead to the formation of various phototransformation products (PTPs). For other s-triazine herbicides, photolytic degradation also involves the partial or complete loss of side-chains and the substitution of heteroatom-containing side-chains with hydroxyl groups. oup.com
| Compound | Irradiation Source | Half-life (t½) | Degradation Pathways | Reference |
| TDBP-TAZTO | UV-(C) | 17 ± 2 min | Debromination, Hydroxylation, Dehydrobromination | nih.gov |
| TDBP-TAZTO | Simulated Sunlight | Slower degradation | Not specified | nih.gov |
This table presents data on the photolytic degradation of a structurally related compound, 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), to infer the potential behavior of 1-Dodecyl-1,3,5-triazinane-2,4,6-trione.
Oxidative degradation, particularly by hydroxyl radicals (•OH), is another important process for the breakdown of triazine derivatives in aqueous environments. nih.gov Hydroxyl radicals can be generated through various photochemical processes in sunlit surface waters. The reaction of •OH with triazine compounds leads to the formation of intermediate radicals, which can then undergo further reactions to form degradation products. nih.gov
For instance, the reaction of hydroxyl radicals with 2,4-dioxohexahydro-1,3,5-triazine (DHT) has a bimolecular rate constant of 1.61 x 10⁹ dm³ mol⁻¹ s⁻¹. nih.gov The initial attack of the hydroxyl radical is proposed to form a C₆-yl radical, which initiates the degradation process. nih.gov In the presence of ferric perchlorate (B79767) and UV light, DHT can also undergo complete photodecomposition through a photoinduced electron transfer mechanism. nih.gov The degradation of 2-chloro-4,6-diamino-1,3,5-triazine by the photo-Fenton process, another advanced oxidation process, starts with the rapid release of chlorine atoms to form 2-hydroxy-4,6-diamino-1,3,5-triazine. researchgate.net This is followed by the oxidation of amino groups to nitro groups, which are then substituted by hydroxyl groups to form cyanuric acid. researchgate.net
| Compound | Oxidant | Rate Constant | Proposed Mechanism | Reference |
| 2,4-dioxohexahydro-1,3,5-triazine (DHT) | •OH | 1.61 x 10⁹ dm³ mol⁻¹ s⁻¹ | Initial attack to form a C₆-yl radical | nih.gov |
| 2-chloro-4,6-diamino-1,3,5-triazine | Photo-Fenton (•OH) | Not specified | Dechlorination followed by oxidation of amino groups and substitution with hydroxyl groups | researchgate.net |
This table provides data on the oxidative degradation of related triazine compounds to illustrate potential pathways for this compound.
Biodegradation is a key process in the environmental dissipation of s-triazine compounds. mdpi.comnih.gov A wide range of microorganisms, including bacteria and fungi, have been shown to degrade s-triazine herbicides. mdpi.comumn.edu The primary pathway for the microbial metabolism of these compounds is through enzyme-catalyzed hydrolysis. umn.edu
The biodegradation of s-triazines often begins with the hydrolytic removal of substituents from the triazine ring, a reaction catalyzed by enzymes from the amidohydrolase superfamily. mdpi.comumn.edu This process typically leads to the formation of cyanuric acid as a central intermediate. mdpi.comumn.edu Cyanuric acid is then further hydrolyzed to ammonia (B1221849) and carbon dioxide. mdpi.comumn.edu For many s-triazine herbicides like atrazine (B1667683), the initial steps involve N-dealkylation and dechlorination. nih.gov
Several bacterial species, such as Pseudomonas, Alcaligenes, and Nocardioides, have been identified as being capable of degrading s-triazine compounds. nih.govnih.gov In some cases, the genes responsible for these degradative pathways are located on large catabolic plasmids. umn.edu
| Microbial Species | Degraded Compound(s) | Key Metabolic Pathway | Intermediate(s) | Reference |
| Pseudomonas sp. | Atrazine | Hydrolysis | Cyanuric acid | umn.edu |
| Mixed bacterial community | Atrazine, Simazine, Terbutylazine | N-dealkylation, Dechlorination | Cyanuric acid, Desethylatrazine | nih.gov |
| Nocardioides sp. | Atrazine and other s-triazines | Hydrolysis | Hydroxy derivatives | nih.gov |
This table summarizes the biodegradation potential of various microorganisms on s-triazine compounds, providing insight into the likely biodegradation of this compound.
Metabolite Identification and Transformation Product Analysis
The degradation of 1,3,5-triazinane-2,4,6-trione derivatives results in the formation of various metabolites and transformation products. For s-triazine herbicides like atrazine and simazine, the major metabolites are formed through the dealkylation of the side chains. tandfonline.com Common metabolites include desethylatrazine (DEA) and desisopropylatrazine (DIA), which are formed by the removal of an ethyl or isopropyl group, respectively. oup.comtandfonline.com Further dealkylation can lead to the formation of diaminochlorotriazine (B1259301) (DACT). oup.com
Hydroxylated derivatives are also common metabolites, formed by the replacement of a chlorine atom or other substituent with a hydroxyl group. nih.gov As mentioned earlier, cyanuric acid is a key intermediate in the complete biodegradation of many s-triazine compounds. mdpi.comumn.edu
In the case of the photolytic degradation of TDBP-TAZTO, nine previously unknown phototransformation products were identified, resulting from debromination, hydroxylation, and dehydrobromination reactions. nih.gov
Environmental Persistence and Dissipation Studies
The environmental persistence of s-triazine compounds is highly variable and depends on factors such as soil type, pH, temperature, and microbial activity. researchgate.net S-triazine herbicides are known to be moderately persistent in the environment, with half-lives that can range from several weeks to months. nih.govmdpi.com For example, the half-life of atrazine in soil can range from 4 to 57 weeks. mdpi.com
Due to their persistence, residues of s-triazine herbicides and their metabolites can be detected in soil, surface water, and groundwater long after their application. nih.govresearchgate.net The mobility of these compounds in soil is also a concern, as it can lead to the contamination of water resources through leaching and runoff. nih.govresearchgate.net While some studies suggest that enhanced microbial degradation may be reducing the persistence of atrazine in some agricultural soils, the potential for long-term environmental contamination remains a significant issue. researchgate.net
Future Research Trajectories for 1 Dodecyl 1,3,5 Triazinane 2,4,6 Trione
Design of Novel Multi-functional Triazinane-Trione Derivatives
The foundational structure of 1-Dodecyl-1,3,5-triazinane-2,4,6-trione offers substantial opportunities for creating a new generation of multi-functional molecules. Future research will likely concentrate on strategic modifications of both the dodecyl chain and the triazinane-trione ring to impart specific, desirable properties.
One promising avenue is the introduction of additional functional groups onto the dodecyl tail. For instance, incorporating hydroxyl, amino, or carboxyl groups at various positions could transform the molecule into a reactive monomer or a surfactant with tailored hydrophilic-lipophilic balance (HLB). The synthesis of derivatives with terminal functionalities, such as azides or alkynes, would enable their participation in "click chemistry" reactions, facilitating straightforward conjugation to other molecules or surfaces.
Modifications to the triazinane-trione ring itself represent another key research direction. While the N-dodecyl group provides lipophilicity, the other two nitrogen atoms of the ring are available for substitution, opening pathways to unsymmetrical derivatives with distinct functionalities. For example, attaching chromophoric or fluorophoric moieties could lead to the development of novel dyes, sensors, or molecular probes. researchgate.net The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones from their corresponding trione (B1666649) precursors demonstrates that the core can be chemically transformed to alter electronic and optical properties. mdpi.comnih.gov Research into creating derivatives with specific biological activities, such as anticancer or antimicrobial properties, is also a significant area of exploration, drawing inspiration from the broad bioactivity of the triazine scaffold. nih.govmdpi.commdpi.com
Table 1: Potential Functional Groups for Derivatization
| Functional Group | Potential Application | Target Moiety |
| Hydroxyl (-OH) | Increased hydrophilicity, reactive site for polymerization | Dodecyl Chain |
| Amine (-NH2) | Altered solubility, conjugation site, potential for bioactivity | Dodecyl Chain or Triazinane Ring |
| Carboxyl (-COOH) | pH-responsive properties, metal chelation, bioconjugation | Dodecyl Chain |
| Azide (-N3) / Alkyne | "Click chemistry" handle for modular functionalization | Dodecyl Chain |
| Phenyl/Substituted Phenyl | Enhanced thermal stability, altered electronic properties | Triazinane Ring |
| Pyridyl | Metal coordination, catalytic activity | Triazinane Ring |
Exploration of Advanced Catalytic and Green Synthesis Methods
The future synthesis of this compound and its derivatives will increasingly rely on advanced catalytic and green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety.
Traditional synthesis methods often require harsh conditions, stoichiometric reagents, and organic solvents. Modern approaches aim to overcome these limitations. chim.it Green synthetic protocols, such as those employing microwave irradiation or sonochemistry (ultrasound), have shown remarkable success in accelerating the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.comnih.govdoaj.org These techniques can significantly shorten reaction times from hours to minutes and often allow for the use of more environmentally benign solvents, including water. nih.govdoaj.org Future work will involve adapting these energy-efficient methods for the cyclotrimerization of dodecyl isocyanate or related precursors.
The development of novel catalysts is another critical research frontier. Homogeneous and heterogeneous catalysts could offer higher yields and selectivity under milder conditions. For example, one-pot synthetic methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly attractive for their efficiency and reduced waste generation. researchgate.netbeilstein-journals.org The use of phase-transfer catalysts has also been shown to improve reaction efficiency in triazine synthesis. mdpi.com Research into reusable catalysts will be particularly important for developing scalable and economically viable manufacturing processes.
Table 2: Comparison of Synthesis Methods for Triazine Derivatives
| Method | Typical Reaction Time | Solvent | Key Advantages | Reference |
| Conventional Heating | 5–6 hours | Organic (e.g., DMF) | Well-established procedures | mdpi.com |
| Microwave-Assisted | 2.5 minutes | Organic (e.g., DMF) | Rapid heating, increased yields, high efficiency | mdpi.comchim.it |
| Ultrasound-Assisted (Sonochemistry) | 5–35 minutes | Aqueous media | Short reaction times, use of green solvents, high yields | mdpi.comnih.gov |
| One-Pot Synthesis | 15–24 minutes | Varies | High atom economy, reduced waste, simplified purification | researchgate.netbeilstein-journals.org |
Integration into Sustainable Polymer Systems and Circular Economy Initiatives
The unique structure of this compound makes it a compelling candidate for the development of sustainable polymers and materials that fit within a circular economy framework. rsc.org The isocyanurate ring is a known component in polymer chemistry, for example, in polyisocyanurate foams, and its derivatives can be designed as polymer precursors. habitablefuture.orgepa.gov
Future research will explore the use of this compound as a monomer or an additive in polymer formulations. The long dodecyl chain can act as an internal plasticizer, improve miscibility with other nonpolar polymers, or impart hydrophobic properties to material surfaces.
A key focus will be on "design-for-recycling" principles, where the triazinane-trione core is engineered to be a cleavable linkage. rsc.org This could enable chemical recycling, where a polymer can be selectively depolymerized back to its constituent monomers under specific conditions, allowing for the recovery and reuse of high-purity materials. rsc.org This approach addresses the critical challenge of plastic waste by creating a closed-loop system. Research will investigate triggers for depolymerization, such as specific catalysts, temperature changes, or pH shifts, that can break down the polymer network without degrading the recovered monomers.
Development of In-Situ Monitoring and Characterization Techniques
To optimize the synthesis and processing of this compound and its derivatives, the development of advanced in-situ monitoring and characterization techniques is essential. These methods provide real-time information on reaction kinetics, intermediate formation, and product purity, enabling precise process control.
Spectroscopic techniques are central to this effort. Future research will focus on integrating methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy directly into reaction vessels. These techniques can monitor the disappearance of reactant peaks (e.g., the isocyanate group) and the appearance of product peaks (e.g., the triazinane-trione ring) in real time. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with flow-through cells, could also provide detailed structural information as a reaction progresses. mdpi.com
For materials applications, techniques that can probe the molecular structure and dynamics during polymer formation or degradation will be crucial. For instance, rheology coupled with spectroscopy could monitor changes in viscosity and chemical structure simultaneously during polymerization. The characterization of final products will continue to rely on a suite of techniques including mass spectrometry (MS), NMR, and thermal analysis (TGA, DSC), but with an emphasis on higher resolution and sensitivity to detect trace impurities or subtle structural variations. researchgate.net
Theoretical Advancements in Predicting Performance and Fate
Theoretical and computational chemistry will play an increasingly predictive role in guiding the future development of this compound-based materials. Advanced modeling can accelerate the design process by screening potential derivatives for desired properties before they are synthesized in the lab.
Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. nih.govresearchgate.net This allows researchers to understand how different functional groups will affect the molecule's behavior. For example, modeling can predict the absorption and emission spectra of derivatives designed as dyes or the stability of proposed depolymerizable linkages in polymers. nih.gov
Molecular dynamics (MD) simulations will be invaluable for predicting the bulk properties of materials incorporating this compound. Simulations can model how the dodecyl chains interact and pack, influencing properties like melting point, viscosity, and mechanical strength in polymers. Furthermore, computational approaches are being combined with artificial intelligence (AI) and machine learning to accelerate the discovery of molecules with specific functions, such as inhibiting a particular enzyme. nih.gov This synergy between simulation and AI can efficiently guide molecular design. nih.gov Finally, theoretical models can also be used to predict the environmental fate and potential toxicity of these compounds, ensuring that new materials are designed with sustainability and safety in mind from the outset.
Q & A
Q. What advanced separation techniques isolate enantiomers or polymorphs of 1-Dodecyl-triazinane derivatives?
- Methodological Answer: Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers. For polymorphs, solvent-mediated transformation (e.g., switching from ethanol to acetonitrile) induces recrystallization. Powder XRD () identifies crystal forms, while DSC distinguishes thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
